PX-12

Vue d'ensemble

Description

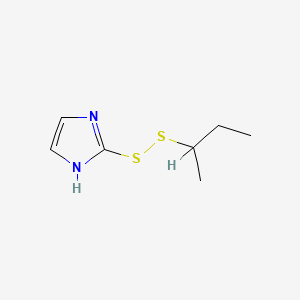

PX-12, également connu sous le nom de 1-méthylpropyl 2-imidazolyl disulfide, est un inhibiteur de petite molécule de la thioredoxine-1 (Trx-1). La thioredoxine-1 est une protéine redox impliquée dans divers processus cellulaires, y compris la synthèse de l'ADN et la régulation des facteurs de transcription. This compound a suscité un intérêt considérable pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de sa capacité à inhiber la croissance tumorale et à stimuler l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : PX-12 peut être synthétisé par la réaction du 2-mercaptoimidazole avec le 1-chlorobutane en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule par substitution nucléophile, formant la liaison disulfure entre l'imidazole et le groupe butyle .

Méthodes de production industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement des étapes de purification telles que la recristallisation ou la chromatographie pour garantir la pureté du composé. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : PX-12 subit principalement des réactions redox en raison de la présence de la liaison disulfure. Il peut être réduit en sa forme thiol correspondante en présence d'agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) .

Réactifs et conditions courants :

Réduction : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Oxydation : Peroxyde d'hydrogène (H2O2), iode (I2)

Principaux produits formés :

Réduction : Dérivés thiols de this compound

Oxydation : Formes de disulfure oxydées et acides sulfoniques.

Applications De Recherche Scientifique

PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of thioredoxin-1 (Trx-1), a redox protein . It has garnered interest as a potential cancer treatment due to the association of high Trx-1 levels with certain cancers, including colorectal, gastric, and lung cancers .

Scientific Research Applications

This compound has been investigated for its antitumor activities in several types of cancer cells . Research indicates that this compound induces S-phase arrest and ROS-dependent apoptosis, as well as inhibits colony formation . It has also been shown to down-regulate HIF-1α and vascular endothelial growth factor (VEGF), stimulate apoptosis, and inhibit tumor growth in animal models .

Hepatocellular Carcinoma (HCC)

This compound inhibits cell growth, induces S-phase arrest, and increases ROS levels in hepatocellular carcinoma (HCC) cells . Studies show that this compound-induced apoptosis and inhibition of colony formation are associated with the generation of ROS, and inhibition of ROS attenuates this compound-induced apoptosis and inhibition of colony formation . Additionally, this compound increases the expression of Bax and reduces the expression of Bcl-2, suggesting that this compound-mediated apoptosis is mitochondria-dependent .

This compound also exerts a synergistic effect with 5-fluorouracil (5-FU) to significantly suppress tumorigenicity both in vitro and in vivo . Inhibition of ROS accumulation reduces the synergistic effect of this compound and 5-FU .

Lung Cancer

This compound inhibits the growth of A549 lung cancer cells via G2/M phase arrest and Bax-mediated and ROS-dependent apoptosis . this compound decreases the activity of Trx-1 in A549 cell lysate, indicating that it directly inhibits the activity of Trx-1 . It also increases intracellular ROS levels and the percentages of GSH-depleted cells in A549 cells .

HeLa Cells

This compound inhibits the growth of HeLa cells via G2/M phase arrest and inhibits apoptosis .

Mécanisme D'action

PX-12 exerts its effects primarily through the irreversible inhibition of thioredoxin-1. The compound thioalkylates the cysteine residues in the active site of thioredoxin-1, leading to the inhibition of its redox activity. This inhibition disrupts the redox balance within the cell, leading to increased oxidative stress, apoptosis, and inhibition of cell proliferation .

Molecular Targets and Pathways:

Thioredoxin-1 (Trx-1): Inhibition of Trx-1 disrupts its role in DNA synthesis and regulation of transcription factors.

Hypoxia-Inducible Factor 1-alpha (HIF-1α): Down-regulation of HIF-1α and vascular endothelial growth factor (VEGF), leading to reduced angiogenesis and tumor growth.

Comparaison Avec Des Composés Similaires

PX-12 est unique dans son inhibition spécifique de la thioredoxine-1. Il existe d'autres composés présentant des propriétés similaires de modulation redox :

Composés similaires :

Auranofin : Un inhibiteur de la thioredoxine réductase, un autre composant du système de la thioredoxine.

Dimesna : Un composé disulfure utilisé comme agent chimioprotecteur qui affecte également l'équilibre redox.

Unicité de this compound : La spécificité de this compound pour la thioredoxine-1 et son mécanisme d'inhibition irréversible le distinguent des autres composés modulateurs redox. Sa capacité à réguler négativement HIF-1α et VEGF renforce encore son potentiel en tant qu'agent anticancéreux .

Activité Biologique

PX-12, a small-molecule inhibitor of Thioredoxin-1 (Trx-1), has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and its role in inhibiting viral replication.

Inhibition of Thioredoxin System

this compound functions primarily as an inhibitor of the thioredoxin system, which plays a crucial role in cellular redox regulation and signaling. It inhibits Trx-1 and Trx reductase (TrxR1), leading to the accumulation of reactive oxygen species (ROS) within cells. This accumulation triggers apoptotic pathways, particularly by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. Studies have shown that this compound induces apoptosis in cancer cells through a mitochondria-dependent mechanism, characterized by increased ROS levels and altered expression of apoptotic markers .

Antitumor Activity

Efficacy in Cancer Models

Research indicates that this compound exhibits significant antitumor activity across various cancer types. Notably, it has been studied in hepatocellular carcinoma (HCC) models:

- Cell Growth Inhibition : In vitro studies demonstrated that this compound effectively reduced cell viability in HCC cell lines HepG2 and SMMC-7721. The IC50 values for HepG2 were 30.30 μM at 24 hours and 6.32 μM at 48 hours; for SMMC-7721, they were 25.15 μM and 13.38 μM, respectively .

- S-phase Arrest : this compound treatment led to a dose-dependent induction of S-phase arrest in these cell lines, suggesting that it disrupts the cell cycle progression necessary for tumor growth .

- Synergistic Effects : Notably, this compound has shown a synergistic effect when combined with 5-fluorouracil (5-FU), a standard chemotherapy agent. This combination significantly suppressed tumorigenicity both in vitro and in vivo, indicating potential for enhanced therapeutic strategies in HCC treatment .

Antiviral Activity

Inhibition of HIV Replication

Beyond its anticancer properties, this compound has also demonstrated antiviral activity against HIV. In studies utilizing TZM-bl cells, this compound effectively inhibited HIV replication at concentrations as low as 10 μM, with no detectable virus present within the cells after treatment. This suggests that this compound could serve as a potential therapeutic agent in the management of HIV infections by targeting viral replication processes .

Case Studies and Clinical Implications

Several case studies have highlighted the practical application of this compound in clinical settings:

- Phase Ib Studies : Initial clinical trials have indicated that this compound can stimulate apoptosis and down-regulate critical proteins like HIF-1α and VEGF in tumor models. These findings support its potential use as an adjunct therapy in cancer treatment .

- Combination Therapies : The promising results from combining this compound with established chemotherapeutics like 5-FU suggest that it may enhance treatment outcomes for patients with resistant tumors or those requiring more effective therapeutic strategies .

Summary of Findings

| Activity | Details |

|---|---|

| Antitumor Efficacy | Inhibits growth of HCC cell lines; induces S-phase arrest; synergizes with 5-FU |

| Mechanism | Inhibits Trx-1 and TrxR1; induces ROS accumulation; activates apoptotic pathways |

| Antiviral Properties | Effective against HIV replication in TZM-bl cells |

| Clinical Trials | Phase Ib studies show promise for use in combination therapies for cancer |

Propriétés

IUPAC Name |

2-(butan-2-yldisulfanyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBPYQWMFCTCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SSC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875689 | |

| Record name | S-BUTYL (2-IMIDAZOLYL) DISULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth. | |

| Record name | PX-12 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

141400-58-0 | |

| Record name | IV 2 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PX-12 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 141400-58-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PX-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PQ9CZ8BTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.